4-アミノニコチノニトリル

説明

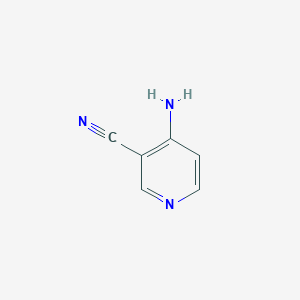

4-Aminonicotinonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Aminonicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

軟体動物駆除活性

4-アミノニコチノニトリルは、軟体動物駆除活性を試験された新しいニコチノニトリル誘導体の合成に使用されてきました . この研究は、特にM.cartusiana 陸上巻貝の防除を目的とした。

一連のニコチノニトリル誘導体が、出発物質から設計および合成され、それらの軟体動物駆除活性を評価しました . 新たに合成されたニコチノニトリル化合物は、FTIR、1 H-NMR、および13 C-APT NMRスペクトルならびに元素分析に基づいて特徴付けられました .

標的化合物は、M.cartusiana 陸上巻貝に対する毒性効果についてスクリーニングされ、基準化合物としてアセタミプリドと比較されました . 結果は、ニコチノニトリル-2-チオレート塩が、アセタミプリドと比較して良好な死亡率を示したことを示しました .

調製されたニコチノニトリル分子の生体内効果の結果は、AChE、ALT、AST、およびTSPを含む生化学的パラメータについて、AChEとTSPのレベルの低下とトランスアミナーゼ(ALTとAST)の濃度の増加を示しました .

M. cartusiana 陸上巻貝の消化腺断面の組織病理学的調査を実施しました。 ニコチノニトリル-2-チオレート塩は空胞化を示し、消化腺がその機能を失う原因となりました . 水溶性ニコチノニトリル-2-チオレート塩は、M. cartusiana 陸上巻貝に対する適切な軟体動物駆除分子となり得ると結論付けることができます .

作用機序

Target of Action

4-Aminonicotinonitrile, also known as 3-cyanopyridine, is an organic compound that primarily targets the Nitrilase enzyme . This enzyme plays a crucial role in the hydrolysis of nitriles, which are organic compounds containing a cyano functional group. The Nitrilase enzyme is involved in the detoxification of nitriles in the body .

Mode of Action

The interaction of 4-Aminonicotinonitrile with its target, the Nitrilase enzyme, results in the hydrolysis of 3-cyanopyridine . This process leads to the production of nicotinamide, also known as vitamin B3 . The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminonicotinonitrile is the Niacin synthesis pathway . Niacin, or vitamin B3, is an essential nutrient for the body, playing a vital role in energy production and the maintenance of cell function. The compound’s interaction with the Nitrilase enzyme leads to the production of nicotinamide, a form of niacin .

Result of Action

The primary result of the action of 4-Aminonicotinonitrile is the production of nicotinamide (vitamin B3) . This vitamin is essential for various bodily functions, including energy production, DNA repair, and cell signaling. Therefore, the action of 4-Aminonicotinonitrile contributes to these critical physiological processes.

生物活性

4-Aminonicotinonitrile (4-AN) is a pyridine derivative characterized by an amino group at the 4-position and a nitrile group at the 3-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and autophagy-inducing properties. This article explores the biological activity of 4-AN, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of 4-Aminonicotinonitrile is crucial for its biological activity. The compound's configuration allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing more complex biologically active compounds.

Key Structural Features:

- Amino Group: Located at the 4-position, it plays a critical role in biological interactions.

- Nitrile Group: Positioned at the 3-position, contributing to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-Aminonicotinonitrile exhibit significant antimicrobial activity against various bacterial strains. A series of synthesized derivatives were tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-AN Derivative A | S. aureus | 8 µg/mL |

| 4-AN Derivative B | E. coli | 16 µg/mL |

| 4-AN Derivative C | S. aureus | 4 µg/mL |

These findings suggest that modifications to the basic structure of 4-AN can enhance its effectiveness as an antibacterial agent.

Anticancer Potential

The anticancer properties of 4-Aminonicotinonitrile have been explored through various derivatives, particularly focusing on their ability to inhibit DNA methyltransferases (DNMTs). A notable study involved the synthesis of compounds that showed cytotoxicity against leukemia cells in the micromolar range.

Case Study:

In a study evaluating a series of compounds derived from 4-AN, one compound exhibited an EC50 value of against human DNMT3A, indicating potent inhibition capabilities comparable to established drugs like SGI-1027. The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influenced anticancer activity.

| Compound | Target | EC50 (µM) |

|---|---|---|

| Compound X | DNMT3A | 0.9 |

| Compound Y | DNMT1 | 15 |

| Compound Z | G9A | 28 |

These results highlight the potential of 4-AN derivatives in cancer therapy by targeting epigenetic mechanisms .

Autophagy Induction

Another significant aspect of the biological activity of 4-Aminonicotinonitrile is its ability to induce autophagy, a cellular process crucial for maintaining homeostasis and responding to stress. Certain derivatives have been identified as strong autophagy inducers.

Research Findings:

A derivative known as Compound 7g demonstrated not only strong autophagy-inducing activity but also antiproliferative effects by promoting apoptosis and blocking the cell cycle in cancer cells. This dual action suggests that these compounds could be leveraged for therapeutic applications in cancer treatment.

特性

IUPAC Name |

4-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUHGVFLYAQKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341927 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15827-84-6 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key chemical transformation explored in this research involving 4-Aminonicotinonitrile?

A1: This research investigates the cyclization reactions of 4-Aminonicotinonitrile with molecules containing both nitrogen (N) and carbon (C) donor atoms. [] This means the research focuses on how the 4-Aminonicotinonitrile molecule can react to form ring structures by bonding with other molecules through their nitrogen and carbon atoms. The specific reaction conditions and the nature of the N—C donor molecule can influence the final structure of the formed ring, offering potential for synthesizing a variety of chemical compounds.

Q2: Why is this research on 4-Aminonicotinonitrile cyclization important?

A2: Understanding the cyclization of 4-Aminonicotinonitrile is important because it could lead to new methods for synthesizing heterocyclic compounds. [] Heterocycles, which are cyclic compounds containing at least one atom other than carbon in the ring, are crucial building blocks in many pharmaceuticals, agrochemicals, and materials. Therefore, new synthetic routes to these structures, especially those with high selectivity and efficiency, are always valuable in organic chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。